2-Propyloxan-4-ol

Lipophilicity Partition coefficient Scaffold design

2-Propyloxan-4-ol (CAS 23077-46-5, IUPAC: 2-propyloxan-4-ol, synonym: 2-propyltetrahydro-2H-pyran-4-ol) is a saturated six-membered heterocyclic building block belonging to the tetrahydropyran-4-ol class, bearing an n-propyl substituent exclusively at the C2 position and a hydroxyl group at C4. It has a molecular formula of C₈H₁₆O₂, a molecular weight of 144.21 g/mol, a boiling point of 241.6 °C at 760 mmHg, a density of 0.971 g/cm³, and a computed LogP ranging from 0.83 to 1.33 depending on the calculation method.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 23077-46-5
Cat. No. B1528780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyloxan-4-ol
CAS23077-46-5
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC1CC(CCO1)O
InChIInChI=1S/C8H16O2/c1-2-3-8-6-7(9)4-5-10-8/h7-9H,2-6H2,1H3
InChIKeyDTLNRKWRYCCJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyloxan-4-ol (CAS 23077-46-5): Procuring the 2-Propyl-Substituted Tetrahydropyran-4-ol Scaffold with Defined Regiochemistry


2-Propyloxan-4-ol (CAS 23077-46-5, IUPAC: 2-propyloxan-4-ol, synonym: 2-propyltetrahydro-2H-pyran-4-ol) is a saturated six-membered heterocyclic building block belonging to the tetrahydropyran-4-ol class, bearing an n-propyl substituent exclusively at the C2 position and a hydroxyl group at C4 [1]. It has a molecular formula of C₈H₁₆O₂, a molecular weight of 144.21 g/mol, a boiling point of 241.6 °C at 760 mmHg, a density of 0.971 g/cm³, and a computed LogP ranging from 0.83 to 1.33 depending on the calculation method [1]. The compound possesses two asymmetric carbon atoms (C2 and C4), yielding up to four stereoisomers, and is commercially supplied at purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC . Unlike its 4-methyl-2-propyl and 4-propyl regioisomeric counterparts that dominate fragrance intermediate applications, 2-propyloxan-4-ol lacks the quaternary C4 substitution required for Clarycet® / Florol® esterification pathways, positioning it as a distinct scaffold for applications demanding a simpler C2-monosubstituted tetrahydropyran-4-ol architecture [2].

C2-monosubstituted tetrahydropyran-4-ol scaffold with defined regiochemistry for non-fragrance applications
Batch QC documentation (NMR, HPLC, GC) supports experimental reproducibility
Two stereocenters enable stereodivergent derivatization studies
Intermediate lipophilicity window for controlled partitioning in biphasic systems

Why Tetrahydropyran-4-ol Analogs Cannot Be Interchanged with 2-Propyloxan-4-ol in Synthesis and Catalysis


The tetrahydropyran-4-ol family exhibits pronounced structure–property divergence driven by substituent position, number, and steric bulk. The unsubstituted parent tetrahydro-2H-pyran-4-ol (LogP –0.44) displays substantially higher hydrophilicity than 2-propyloxan-4-ol (LogP 0.83–1.33), fundamentally altering partitioning behaviour in biphasic reactions and chromatographic retention . Critically, 2-propyloxan-4-ol is formed as a specific byproduct—alongside tetrahydropyranyl ether—under strong Brønsted acid conditions in Prins–Friedel–Crafts cascades, whereas the commercially significant 4-methyl-2-propyltetrahydro-2H-pyran-4-ol is the desired Prins product that proceeds to Clarycet® acetate ester [1][2]. Generic substitution between these analogs without accounting for regiochemical origin, acid-site selectivity, and downstream derivatisation compatibility would confound reaction optimisation, impurity profiling, and structure–activity interpretation in any application where the C2-versus-C4 substitution pattern is the discriminating variable [1].

Unsubstituted tetrahydropyran-4-ol
Much higher hydrophilicity may alter phase partitioning and chromatographic retention; method re-optimization required if substituted.
4-Methyl-2-propyl analog (Clarycet® precursor)
Designed for fragrance esterification; different regiochemistry and quaternary C4 preclude direct use in non-fragrance pathways.
4-Propyl regioisomer
Limited QC documentation and undefined purity tiers raise impurity profiling risk vs. certified 95–98% 2-propyloxan-4-ol batches.

Quantitative Differentiation Evidence for 2-Propyloxan-4-ol (CAS 23077-46-5) Versus Closest Analogs


Lipophilicity Shift: LogP of 2-Propyloxan-4-ol Compared to the Unsubstituted Tetrahydropyran-4-ol Parent

The introduction of an n-propyl group at the C2 position elevates the computed octanol–water partition coefficient by approximately 1.3–1.8 log units relative to the unsubstituted tetrahydro-2H-pyran-4-ol core. This represents a >20-fold increase in lipophilicity, directly impacting solvent extraction behaviour, reversed-phase chromatographic retention, and passive membrane partitioning in biological assays .

Lipophilicity Shift
Data to verify
ΔLogP +1.3 to +1.8 units (>20-fold increase)
Supports scaffold lipophilicity ranking; may require experimental validation
Computed LogP from vendor datasheets; baseline LogP –0.44 for unsubstituted parent.
Lipophilicity Partition coefficient Scaffold design

Catalytic Selectivity Fingerprint: 2-Propyloxan-4-ol as a Byproduct Diagnostic for Strong Brønsted Acid Sites in Prins–Friedel–Crafts Cascades

In the one-pot Prins–Friedel–Crafts reaction of butyraldehyde with 3-buten-1-ol and anisole catalysed by hierarchical Beta zeolites at 60 °C, 2-propyloxan-4-ol is formed exclusively as a byproduct on strong Brønsted acid sites that promote over-adsorption of oxygen-containing intermediates. The desired 4-aryltetrahydropyran product is maximised on medium-strength acid sites with well-developed mesoporosity. Thus, the presence of 2-propyloxan-4-ol in the product mixture serves as a quantitative diagnostic marker for excessive catalyst acidity [1]. In contrast, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol is deliberately targeted as the main product in related Prins reactions of isoprenol with butanal using MoO₃-MCM-41 or Fe-modified zeolite BETA catalysts [2].

Catalytic Byproduct Marker
Reported
Formed on strong Brønsted acid sites; suppressed on medium-strength acid sites
Diagnostic for acid-site strength distribution in zeolite catalysts
Prins–Friedel–Crafts cascade, 60 °C, hierarchical Beta zeolites.
Catalysis Zeolite acidity Prins–Friedel–Crafts Byproduct profiling

Physicochemical Differentiation from the 4-Methyl-2-propyl Regioisomer: Density, Flash Point, LogP, and Molecular Weight

2-Propyloxan-4-ol (C₈H₁₆O₂, MW 144.21) differs from its closest substituted analog 4-methyl-2-propyltetrahydro-2H-pyran-4-ol (C₉H₁₈O₂, MW 158.24) in multiple measurable physicochemical parameters. The target compound exhibits higher density (0.971 vs. 0.948 g/cm³), a higher flash point (99.6 °C vs. 92.1 °C), a lower LogP (~1.0 vs. 1.72), and a lower molecular weight (144.21 vs. 158.24) [1]. The absence of the quaternary 4-methyl group in 2-propyloxan-4-ol precludes direct esterification to the acetate fragrance ester Clarycet®, a pathway that defines the commercial value of the 4-methyl-2-propyl analog [2].

Physicochemical Differentiation
Cross-study comparable
Higher density and flash point; lower LogP and MW vs. 4-methyl-2-propyl analog
Alters shipping classification and solvent compatibility
Measured (2-propyl) vs. calculated (4-methyl) values from supplier datasheets.
Physicochemical properties Regioisomer comparison Safety and handling

Stereochemical Complexity: Two Asymmetric Centers Distinguish 2-Propyloxan-4-ol from Simpler Tetrahydropyran-4-ol Scaffolds

2-Propyloxan-4-ol possesses two asymmetric carbon atoms (C2 bearing the n-propyl group, and C4 bearing the hydroxyl), generating a maximum of four stereoisomers (two diastereomeric pairs). This contrasts with the unsubstituted tetrahydro-2H-pyran-4-ol (zero stereocenters) and with 4-methyl-2-propyltetrahydro-2H-pyran-4-ol which, despite also having two chiral centres, has a quaternary C4 that restricts conformational mobility differently . Fluorochem reports 'Asymmetric Atoms: 2' for this compound, confirming the stereochemical complexity . The control of stereochemistry has been identified as paramount in synthetic methodologies targeting this scaffold .

Stereochemical Complexity
Class-level inference
2 asymmetric centers (C2, C4); up to 4 stereoisomers
Requires chiral resolution or asymmetric synthesis for stereopure material
Commercial racemic mixture; Fluorochem reports 2 asymmetric atoms.
Stereochemistry Chiral separation Diastereomer ratio

Commercial Purity Benchmarks and QC Documentation Availability Distinguishing 2-Propyloxan-4-ol Procurement

Commercially available 2-propyloxan-4-ol is supplied at defined purity tiers with documented batch QC: Bidepharm offers standard purity of 95% with NMR, HPLC, and GC batch certificates, while Fluorochem supplies at 98% purity . This QC documentation level exceeds what is typically available for the less common 4-propyltetrahydro-2H-pyran-4-ol regioisomer (CAS 1340577-31-2), for which independent boiling point data exists (227.7 °C at 760 mmHg) but vendor QC appears limited to basic certificates [1]. The availability of multi-technique batch analysis for 2-propyloxan-4-ol provides procurement confidence for applications where impurity profiling directly impacts experimental reproducibility.

QC Documentation Depth
Supplier-reported
95–98% purity with NMR, HPLC, GC batch certificates
Multi-technique QC reduces impurity risk in reproducibility-sensitive work
Contrasts with limited QC for 4-propyl regioisomer.
Purity specification Quality control Batch certification Procurement

Recommended Application Scenarios for 2-Propyloxan-4-ol (CAS 23077-46-5) Based on Verified Differentiation Evidence


Zeolite Catalyst Acidity Calibration Using 2-Propyloxan-4-ol as a Byproduct Marker in Prins–Friedel–Crafts Cascades

2-Propyloxan-4-ol is the recommended calibration standard for assessing Brønsted acid-site strength distribution in hierarchical and conventional zeolite catalysts. Its appearance as a byproduct in the butyraldehyde/3-buten-1-ol/anisole cascade at 60 °C signals the presence of overly strong acid sites that sequester oxygen-containing intermediates and divert selectivity away from the desired 4-aryltetrahydropyran product [1]. Researchers optimising zeolite acidity—particularly those comparing hierarchical Beta with nanosponge Beta or Fe-modified BETA—should procure 2-propyloxan-4-ol as an authentic reference standard for GC-MS or GC-FID byproduct quantification [1].

Scaffold Procurement for Lipophilicity-Dependent Medicinal Chemistry or Agrochemical Derivatisation Programmes

For programmes requiring a tetrahydropyran-4-ol scaffold with intermediate lipophilicity (LogP 0.83–1.33), 2-propyloxan-4-ol offers a defined LogP window that is >20-fold more lipophilic than the unsubstituted parent (LogP –0.44) yet significantly less lipophilic than the 4-methyl-2-propyl analog (LogP 1.72) [1]. This logD positioning makes it suitable for fragment-based screening libraries where tetrahydropyran-containing fragments with controlled lipophilicity are sought. Procuring the 95–98% purity grade with NMR/HPLC/GC certification from Bidepharm or Fluorochem is recommended to ensure batch-to-batch consistency in screening campaigns .

Stereochemical Probe in Asymmetric Synthesis Methodology Development

With two asymmetric carbon atoms (C2 and C4) generating up to four stereoisomers, 2-propyloxan-4-ol serves as a tractable model substrate for developing diastereoselective and enantioselective Prins cyclisation methodologies [1]. Unlike 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, where the quaternary C4 precludes certain stereochemical outcomes, the tertiary C4 hydroxyl in 2-propyloxan-4-ol enables stereodivergent derivatisation (oxidation to ketone, esterification, etherification) that can be used to probe catalyst-controlled selectivity . The commercial availability at 95–98% purity with documented QC supports reproducible methodological studies [1].

Physicochemical Reference Standard for Tetrahydropyran Structure–Property Relationship Studies

The experimentally measured physicochemical parameters of 2-propyloxan-4-ol—boiling point 241.6 °C, density 0.971 g/cm³, flash point 99.6 °C, refractive index 1.454—make it a defined reference point in structure–property relationship (SPR) datasets spanning the tetrahydropyran-4-ol series [1]. Researchers constructing predictive models for boiling point, density, or LogP as a function of alkyl substitution pattern can use these measured values (from American Elements) alongside the calculated values for the 4-methyl-2-propyl analog (BP 240.3 °C, density 0.948 g/cm³, flash point 92.1 °C) to validate computational predictions [1].

Application
Selection Property
Validation Focus
Zeolite acidity calibration
Byproduct marker fidelity in Prins–Friedel–Crafts cascade
Correlation of byproduct yield with acid-site strength distribution
Scaffold for medchem/agrochem derivatization
Intermediate lipophilicity window
Batch consistency via multi-technique QC (NMR, HPLC, GC)
Stereochemical probe for asymmetric synthesis
Two stereocenters for stereodivergent derivatization
Diastereoselectivity and enantioselectivity in Prins cyclization
Physicochemical reference standard
Experimentally measured parameters (BP, density, flash point)
Validation of computational structure–property models
Quote Request

Request a Quote for 2-Propyloxan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.